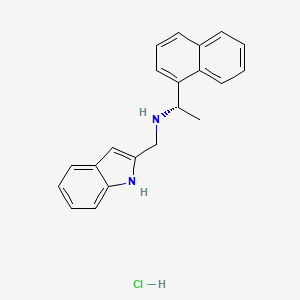
(1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride is a complex organic compound that features an indole and a naphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride typically involves multi-step organic reactions. The process often starts with the preparation of the indole and naphthyl precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different indole or naphthyl derivatives, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
(1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-N-(1H-indol-2-ylmethyl)-1-(2-naphthyl)ethanamine hydrochloride
- (1S)-N-(1H-indol-3-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride
- (1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)propanamine hydrochloride
Uniqueness
What sets (1S)-N-(1H-indol-2-ylmethyl)-1-(1-naphthyl)ethanamine hydrochloride apart from similar compounds is its specific structural configuration, which can lead to unique interactions with biological targets and distinct chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H21ClN2 |
|---|---|
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
(1S)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m0./s1 |
Clave InChI |
KFILKQPBQZIRST-RSAXXLAASA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)

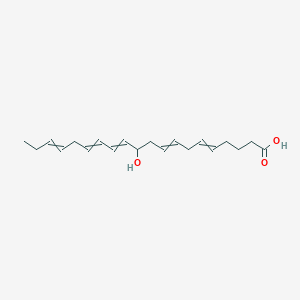
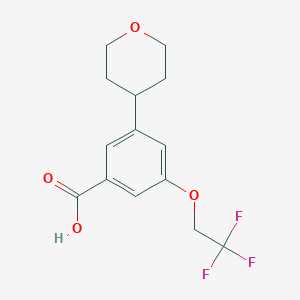
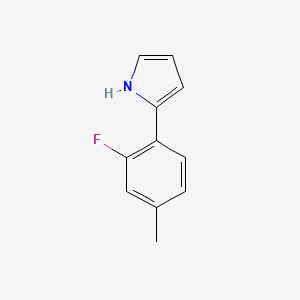
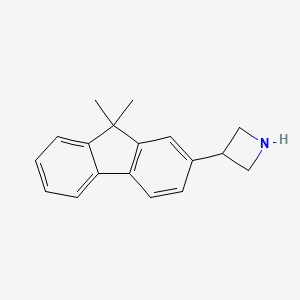


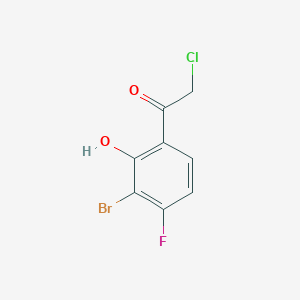
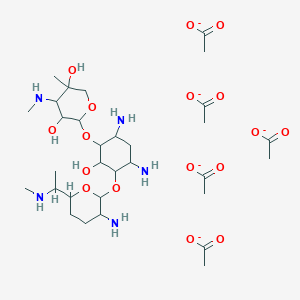
![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
